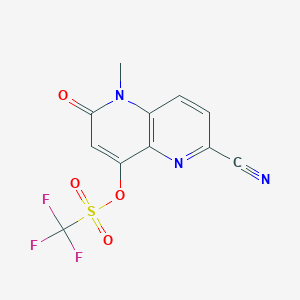
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a cyano group, a methyl group, an oxo group, and a trifluoromethanesulfonate group attached to the naphthyridine ring
Méthodes De Préparation
The synthesis of 6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group transformations. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The cyano and oxo groups play a crucial role in its reactivity and binding affinity to target molecules. The trifluoromethanesulfonate group enhances its solubility and stability, making it more effective in various applications. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role as a catalyst or a therapeutic agent.
Comparaison Avec Des Composés Similaires
6-Cyano-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridin-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,5-Naphthyridine derivatives: These compounds share the naphthyridine core structure but differ in the functional groups attached, leading to variations in their chemical properties and applications.
Trifluoromethanesulfonate esters: These compounds have the trifluoromethanesulfonate group but differ in the rest of the molecular structure, affecting their reactivity and uses.
Cyano-substituted heterocycles: These compounds contain a cyano group attached to a heterocyclic ring, similar to the compound , but with different ring systems and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it valuable for a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H6F3N3O4S |
|---|---|
Poids moléculaire |
333.25 g/mol |
Nom IUPAC |
(6-cyano-1-methyl-2-oxo-1,5-naphthyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6F3N3O4S/c1-17-7-3-2-6(5-15)16-10(7)8(4-9(17)18)21-22(19,20)11(12,13)14/h2-4H,1H3 |
Clé InChI |
MSBYDHLVQAZHJP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC1=O)OS(=O)(=O)C(F)(F)F)N=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)

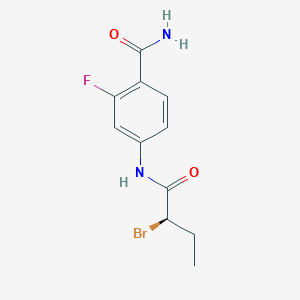
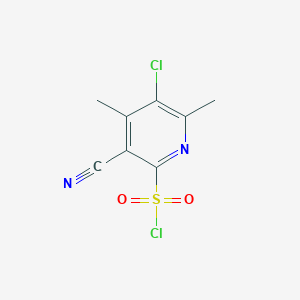
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
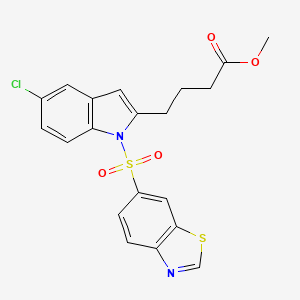

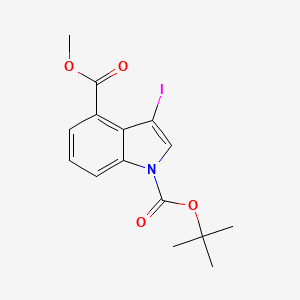
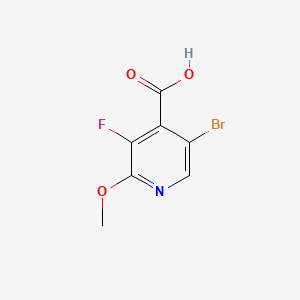

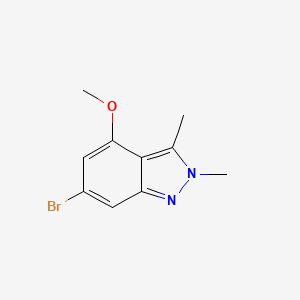
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
